3-acetyl-4-methylbenzenesulfonamide
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Overview
Description
3-acetyl-4-methylbenzenesulfonamide is a compound that has garnered attention in various scientific fields such as pharmaceuticals, materials science, and organic chemistry. It is also known as N-(4-methylphenyl)-3-oxobutanamide and has the molecular formula C9H11NO3S with a molecular weight of 213.26 g/mol.
Mechanism of Action
Target of Action
3-Acetyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, 3-Acetyl-4-methylbenzene-1-sulfonamide disrupts the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids. Its deficiency leads to impaired DNA synthesis and cell division, affecting the growth and survival of bacteria .
Pharmacokinetics
They are also known to have high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis by 3-Acetyl-4-methylbenzene-1-sulfonamide leads to a decrease in bacterial growth and multiplication . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
The action of 3-Acetyl-4-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with acetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-Methylbenzenesulfonamide+Acetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as FeCl3 can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-acetyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its sulfonamide group, which is known for antibacterial properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: A precursor in the synthesis of 3-acetyl-4-methylbenzenesulfonamide.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Sulfoximines: Another class of sulfur-containing compounds with medicinal chemistry properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-acetyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXCLXTYLJQKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594071 |
Source
|
Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189814-25-3 |
Source
|
Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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